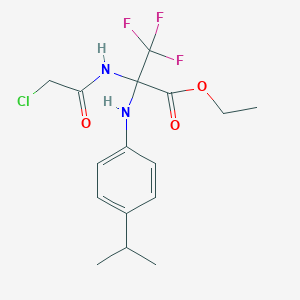![molecular formula C28H16ClF3N4O B11474346 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11474346.png)
4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a quinoline moiety, a dihydropyridine ring, and various substituents including a chlorophenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the quinoline moiety, chlorination, and subsequent substitution reactions. One common method involves the use of 6,8-difluoroquinolin-4(1H)-one and phosphorus oxychloride (POCl3) as a solvent, followed by stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of non-chlorinated organic solvents and controlled reaction temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline or dihydropyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethyl acetate and petroleum ether .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-chloro-6,8-difluoroquinoline share structural similarities and exhibit similar biological activities.
Dihydropyridine Derivatives: These compounds are known for their use in antihypertensive drugs and share the dihydropyridine ring structure.
Uniqueness
What sets 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. The presence of both quinoline and dihydropyridine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H16ClF3N4O |
|---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H16ClF3N4O/c29-19-6-1-16(2-7-19)22-14-25(36-27(37)23(22)15-33)17-3-8-20(9-4-17)35-24-11-12-34-26-13-18(28(30,31)32)5-10-21(24)26/h1-14H,(H,34,35)(H,36,37) |
InChI Key |
KZNANIOGPVFLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11474263.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11474267.png)

![2-Amino-3-[(3,4-dimethoxyphenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11474287.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11474288.png)
![6-(4-methoxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11474294.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11474297.png)
![4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11474298.png)
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11474302.png)
![3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid](/img/structure/B11474325.png)
![({2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B11474332.png)
![1-hydroxy-9-methyl-4-[2-(morpholin-4-yl)ethyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione](/img/structure/B11474341.png)
![4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11474344.png)
![1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474347.png)
